N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide
Description
N-(1-(Cyclopropanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a cyclopropanecarbonyl-substituted indoline core and a 2-methoxyphenoxyacetamide side chain. The cyclopropane moiety may enhance metabolic stability, while the 2-methoxyphenoxy group is associated with receptor-binding interactions, as seen in adrenoceptor-targeting compounds .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-18-4-2-3-5-19(18)27-13-20(24)22-16-9-8-14-10-11-23(17(14)12-16)21(25)15-6-7-15/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAGQTVKMFMYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound with potential biological activity, particularly in pharmacological applications. Its structure consists of an indole moiety linked to a methoxyphenoxyacetamide, which may contribute to its biological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C21H22N2O4
- Molecular Weight : 366.4 g/mol
- IUPAC Name : N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(2-methoxyphenoxy)acetamide
- Purity : Typically 95% .
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes and Receptors : The indole core may interact with various enzymes and receptors, modulating their activity.
- Influence on Biochemical Pathways : The acetyl and phenoxyacetamide groups can affect the compound's binding affinity and specificity, leading to modulation of biochemical pathways .
Pharmacological Applications
Research indicates that compounds with similar structures exhibit diverse pharmacological effects, such as:
- Antimicrobial Activity : Many indole derivatives have shown significant antimicrobial properties against various pathogens.
- Anticancer Potential : Certain indole-based compounds have been studied for their anticancer effects, potentially inhibiting tumor growth through various mechanisms .
Case Studies and Research Findings
- Antifungal Activity : A study on cyclodepsipeptides demonstrated significant antifungal activity against Candida species, suggesting that similar structural motifs in this compound could confer antifungal properties .
- Antimalarial Activity : Analogous compounds have shown potent anti-malarial activity against Plasmodium falciparum, indicating a potential therapeutic application for malaria treatment .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments on cancer cell lines reveal that compounds structurally related to this compound may exhibit selective toxicity towards cancer cells while sparing normal cells .
Data Table of Related Compounds
Comparison with Similar Compounds
Structural Analogues with 2-Methoxyphenoxy Groups
The 2-methoxyphenoxyacetamide moiety is a common pharmacophore in diverse therapeutic agents:
Key Observations :
- Core Structure Influence : The indoline/indole core in the target compound and ’s analogs may favor lipophilicity and membrane penetration compared to thiadiazole () or carbazole () cores.
- Substituent Effects : The cyclopropanecarbonyl group in the target compound is unique; analogous compounds use methylthio (5k) or methoxymethyl () groups, which alter electronic and steric properties .
Physicochemical Properties
Comparative melting points and synthetic yields of acetamide derivatives:
| Compound ID () | Melting Point (°C) | Yield (%) |
|---|---|---|
| 5k | 135–136 | 72 |
| 5l | 138–140 | 68 |
| 5m | 135–136 | 85 |
| 5j | 138–140 | 82 |
Analysis :
- The target compound’s melting point and yield are unreported, but analogs with 2-methoxyphenoxy groups (e.g., 5k, 5m) exhibit melting points between 135–140°C, suggesting moderate crystallinity .
- Higher yields (e.g., 85% for 5m) correlate with benzylthio substituents, indicating favorable reaction kinetics for bulkier groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
